molecular formula C16H14N2O2S B1407389 5-(2-phenylethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid CAS No. 1573547-70-2

5-(2-phenylethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid

Cat. No. B1407389
M. Wt: 298.4 g/mol
InChI Key: CPCQRVCLEDSERX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-(2-phenylethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . Pyrrole rings are known to be biologically active and are found in many natural products .


Molecular Structure Analysis

The molecular structure of “5-(2-phenylethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid” comprises a pyrrole ring attached to a phenylethyl group and a thiazole ring, which is further attached to a carboxylic acid group . The presence of these functional groups may contribute to its chemical properties and potential biological activities.

Scientific Research Applications

Organic Synthesis

  • The compound is synthesized for exploration in organic chemistry. For example, a study by Idhayadhulla, Kumar, and Nasser (2010) describes the synthesis of a related compound, ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate, emphasizing its characterization through various spectral methods (Idhayadhulla et al., 2010).

Corrosion Inhibition

  • Research by Chaitra, Mohana, and Tandon (2016) illustrates the application of thiazole-based pyridine derivatives, including the compound , as effective corrosion inhibitors for mild steel in acidic environments. Their study highlights the significance of concentration and temperature on inhibition efficiency (Chaitra et al., 2016).

Antibacterial Properties

  • Sapijanskaitė-Banevič et al. (2020) synthesized a series of thiazole derivatives, including the focal compound, and evaluated their antibacterial properties against various bacterial strains, demonstrating significant antibacterial effects (Sapijanskaitė-Banevič et al., 2020).

Potential Pharmaceutical Applications

  • A study by Patel and Patel (2015) focused on synthesizing heterocyclic compounds, related to the discussed compound, and evaluating their antibacterial and antifungal activities. This research contributes to the understanding of these compounds in the context of potential pharmaceutical applications (Patel & Patel, 2015).

Future Directions

The future directions for research on “5-(2-phenylethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the diverse nature of pyrrole-containing compounds, it may also be worthwhile to investigate its potential applications in medicinal chemistry .

properties

IUPAC Name

5-(2-phenylethyl)-2-pyrrol-1-yl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c19-15(20)14-13(9-8-12-6-2-1-3-7-12)21-16(17-14)18-10-4-5-11-18/h1-7,10-11H,8-9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCQRVCLEDSERX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=C(N=C(S2)N3C=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-phenylethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-phenylethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(2-phenylethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 3
5-(2-phenylethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-(2-phenylethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-(2-phenylethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-(2-phenylethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.